REACTION_CXSMILES
|
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-hexylpyrocatechol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=C(C(O)=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were poured into a 250 ml separatory funnel
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-hexylpyrocatechol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=C(C(O)=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were poured into a 250 ml separatory funnel
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-hexylpyrocatechol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=C(C(O)=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were poured into a 250 ml separatory funnel
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-hexylpyrocatechol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=C(C(O)=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were poured into a 250 ml separatory funnel
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |